molecular formula C10H13BrN2 B1399943 N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine CAS No. 1342752-66-2

N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine

Cat. No. B1399943
CAS RN: 1342752-66-2
M. Wt: 241.13 g/mol
InChI Key: ARGHHSXVPXVAKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine involves several steps. Researchers have reported various synthetic routes, including reductive amination , cyclization , and functional group transformations . Detailed synthetic procedures can be found in the literature .

Scientific Research Applications

Synthesis and Oxidant Properties

The compound has been utilized in the synthesis of novel chemical structures. For instance, Karatas et al. (2006) synthesized a novel compound using a similar bromopyridin-based structure, aiming to examine its influence on vitamin levels and oxidative stress in rats (Karatas, Koca, Kara, & Servi, 2006).

Toxicity Assessment

Razzaghi-Asl et al. (2017) conducted a study to assess the toxicity of 3-oxobutanamide derivatives, including compounds with bromophenyl structures, on human lymphocytes and isolated mitochondria. This study is relevant for predicting human safety liabilities of similar compounds (Razzaghi-Asl, Seydi, Alikhani, Rezvani, Miri, & Salimi, 2017).

Synthesis and Characterization

McLaughlin et al. (2016) reported on the synthesis and characterization of a research chemical with a similar structural composition. Their work highlights the chemical's potential and the need for accurate labeling in research contexts (McLaughlin, Morris, Kavanagh, Power, Twamley, O'Brien, Talbot, Dowling, & Brandt, 2016).

Role in Color Tuning of Iridium Tetrazolate Complexes

Stagni et al. (2008) explored the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, incorporating bromo-containing pyridine species. This study demonstrates the potential of such compounds in fine-tuning the electronic properties of complex structures (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008).

properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-4-5-10(12-6-8)7-13-9-2-1-3-9/h4-6,9,13H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGHHSXVPXVAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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